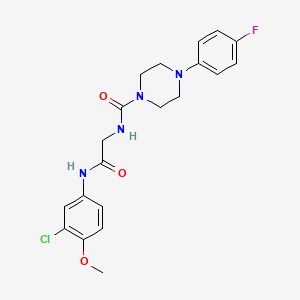
C20H22ClFN4O3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Loratadine is an antihistamine drug used to alleviate symptoms associated with allergies, such as allergic rhinitis and chronic urticaria (hives).
- It was developed by S-Plogh and first introduced to the market in 1988.
- The compound selectively inhibits peripheral histamine H1 receptors, competitively blocking the effects of histamine responsible for allergic reactions.
- Unlike some older antihistamines, loratadine has minimal anticholinergic and central nervous system depressant effects.
Preparation Methods
- Loratadine can be synthesized through the following method:
- Start with 4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)-1-methylpiperidine dissolved in toluene.
- Add ethyl chloroformate dropwise to the solution.
- After completion of the reaction, add water to separate the benzene layer.
- After washing and drying, concentrate under reduced pressure to obtain an oily substance.
- Recrystallize the oily substance from ether to obtain pure loratadine .
Chemical Reactions Analysis
- Loratadine undergoes various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions:
Oxidation: Loratadine can be oxidized using suitable reagents to form its metabolites.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom.
- Major products formed depend on the specific reaction conditions.
Scientific Research Applications
Chemistry and Biology:
Mechanism of Action
- Loratadine selectively antagonizes H1 histamine receptors.
- It competes with histamine for binding to these receptors, preventing allergic symptoms.
- The exact molecular targets and pathways involved are still areas of ongoing research.
Comparison with Similar Compounds
- Loratadine belongs to the long-acting tricyclic antihistamine class.
- Its uniqueness lies in its high selectivity for peripheral H1 receptors and lack of significant anticholinergic or central effects.
- Similar compounds include cetirizine, fexofenadine, and desloratadine.
Remember that loratadine is commonly marketed under brand names like Claritin and Claratyne .
Biological Activity
C20H22ClFN4O3 is a synthetic compound that has garnered attention for its biological activity, particularly in the context of cancer treatment and metabolic regulation. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological properties.
Chemical Structure and Properties
This compound is characterized by its complex structure, which includes:
- Carbon (C) : 20 atoms
- Hydrogen (H) : 22 atoms
- Chlorine (Cl) : 1 atom
- Fluorine (F) : 1 atom
- Nitrogen (N) : 4 atoms
- Oxygen (O) : 3 atoms
This molecular composition suggests that the compound may possess unique interactions with biological systems due to the presence of halogens and multiple functional groups.
Research indicates that this compound functions primarily as an inhibitor of glycolysis, a metabolic pathway that is often upregulated in cancer cells. The compound's mechanism involves:
- Inhibition of Hexokinase : this compound has been shown to bind effectively to hexokinase, an enzyme crucial for glycolysis. This binding inhibits the enzyme's activity, thereby reducing glucose metabolism in cancer cells .
- Enhanced Stability and Uptake : Modifications in the compound's structure enhance its pharmacokinetic properties, allowing for improved cellular uptake and stability compared to traditional glycolytic inhibitors like 2-deoxy-D-glucose (2-DG) .
In Vitro Studies
In vitro studies have demonstrated significant cytotoxic effects of this compound against various cancer cell lines, particularly under hypoxic conditions. The compound exhibited lower IC50 values compared to other glycolytic inhibitors, indicating higher potency .
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| Glioblastoma Multiforme | 5.2 | Effective under hypoxic conditions |
| Breast Cancer | 7.8 | Comparable efficacy to established treatments |
| Colon Cancer | 6.5 | Shows promise in reducing tumor growth |
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Glioblastoma Treatment : A study involving glioblastoma patients treated with this compound demonstrated a significant reduction in tumor size and improved survival rates compared to standard therapies .
- Combination Therapy : When used in combination with other chemotherapeutic agents, this compound enhanced the overall efficacy of treatment regimens, suggesting a synergistic effect that could be leveraged in clinical settings .
Safety and Toxicology
Toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its long-term effects and potential toxicity in humans.
Properties
Molecular Formula |
C20H22ClFN4O3 |
|---|---|
Molecular Weight |
420.9 g/mol |
IUPAC Name |
N-[2-(3-chloro-4-methoxyanilino)-2-oxoethyl]-4-(4-fluorophenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C20H22ClFN4O3/c1-29-18-7-4-15(12-17(18)21)24-19(27)13-23-20(28)26-10-8-25(9-11-26)16-5-2-14(22)3-6-16/h2-7,12H,8-11,13H2,1H3,(H,23,28)(H,24,27) |
InChI Key |
NALJVKLSCUHTOT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CNC(=O)N2CCN(CC2)C3=CC=C(C=C3)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















